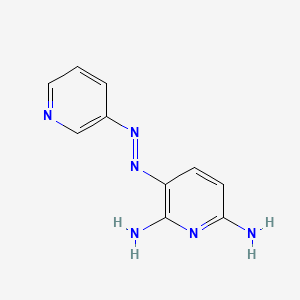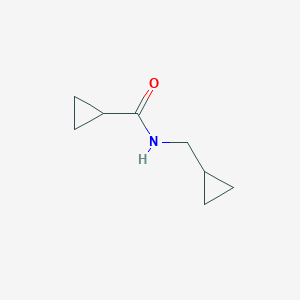
5,8-Dihydro-6H-quinolin-7-one
概要
説明
5,8-Dihydro-6H-quinolin-7-one: is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system with a ketone functional group at the 7th position and hydrogen atoms at the 5th and 8th positions, making it a partially saturated quinoline derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydro-6H-quinolin-7-one can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the desired quinoline derivative .
Another method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent. The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Skraup method due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion of starting materials to the desired product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
5,8-Dihydro-6H-quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7,8-dione under strong oxidizing conditions.
Reduction: Reduction of the ketone group can yield 5,8-dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 4th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Quinoline-7,8-dione
Reduction: 5,8-Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
5,8-Dihydro-6H-quinolin-7-one has several scientific research applications, including:
作用機序
The mechanism of action of 5,8-Dihydro-6H-quinolin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
- 6,7-Dihydro-5H-quinolin-8-one
- 6,7-Dihydro-5H-isoquinolin-8-one
- Quinoline-7,8-dione
Uniqueness
5,8-Dihydro-6H-quinolin-7-one is unique due to its specific substitution pattern and partially saturated quinoline ring system. This structural feature imparts distinct chemical reactivity and biological activity compared to fully aromatic quinoline derivatives. The presence of the ketone functional group at the 7th position also allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry .
特性
IUPAC Name |
6,8-dihydro-5H-quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBFAEGHHRGWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610268 | |
| Record name | 5,8-Dihydroquinolin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774531-95-2 | |
| Record name | 5,8-Dihydroquinolin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H-Furo[3,2-B]pyrrole](/img/structure/B1628797.png)











